![molecular formula C15H32Si2 B14473004 (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) CAS No. 72907-89-2](/img/structure/B14473004.png)
(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[610]nonane-9,9-diyl)bis(trimethylsilane) is a unique organosilicon compound characterized by its bicyclic structure
Méthodes De Préparation
The synthesis of (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) typically involves the reaction of bicyclo[6.1.0]nonane derivatives with trimethylsilyl reagents. One common method includes the use of 9,9-dibromobicyclo[6.1.0]nonane as a starting material, which undergoes a substitution reaction with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air-sensitive reactions.
Analyse Des Réactions Chimiques
(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Applications De Recherche Scientifique
This compound finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development and delivery systems.
Mécanisme D'action
The mechanism of action of (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) involves its ability to undergo selective chemical transformations. The trimethylsilyl groups provide steric protection and can be selectively removed or substituted, allowing for precise modifications of the molecular structure. This enables the compound to interact with specific molecular targets and pathways, facilitating its use in targeted synthesis and applications .
Comparaison Avec Des Composés Similaires
Compared to other bicyclic compounds, (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) stands out due to its unique combination of a bicyclic core and trimethylsilyl groups. Similar compounds include:
Bicyclo[6.1.0]nonane: Lacks the trimethylsilyl groups, making it less versatile in synthetic applications.
9,9-Dibromobicyclo[6.1.0]nonane: Used as a precursor in the synthesis of the target compound.
Bicyclo[6.1.0]nonyne carboxylic acid: Another derivative used in bioorthogonal chemistry.
These comparisons highlight the unique reactivity and applications of (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) in various scientific fields.
Propriétés
Numéro CAS |
72907-89-2 |
|---|---|
Formule moléculaire |
C15H32Si2 |
Poids moléculaire |
268.58 g/mol |
Nom IUPAC |
trimethyl-(9-trimethylsilyl-9-bicyclo[6.1.0]nonanyl)silane |
InChI |
InChI=1S/C15H32Si2/c1-16(2,3)15(17(4,5)6)13-11-9-7-8-10-12-14(13)15/h13-14H,7-12H2,1-6H3 |
Clé InChI |
GAEXAEQJSUOMRZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(C2C1CCCCCC2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
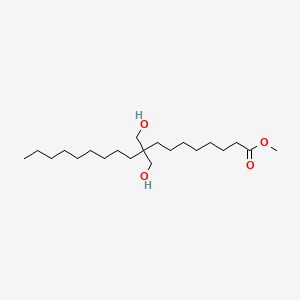
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
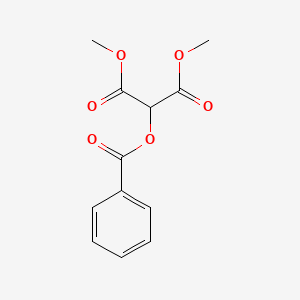
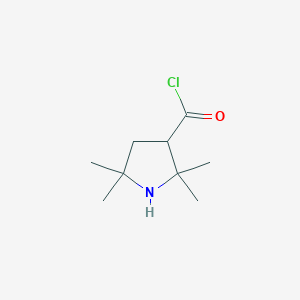
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)


![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
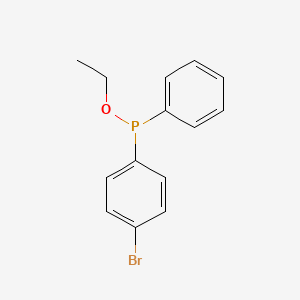
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)

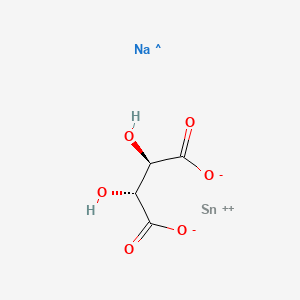
![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
